molecular formula C12H13ClO3 B2868543 Ethyl alpha-p-chlorophenoxymethylacrylate CAS No. 101046-57-5

Ethyl alpha-p-chlorophenoxymethylacrylate

Cat. No. B2868543
CAS RN: 101046-57-5
M. Wt: 240.68
InChI Key: NPRHZIHNFIZGGG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving Ethyl alpha-p-chlorophenoxymethylacrylate are not mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .

Scientific Research Applications

Peroxisome Proliferation and Tumorigenicity

Research involving Ethyl-alpha-p-chlorophenoxyisobutyrate (a compound with a similar structural motif to Ethyl alpha-p-chlorophenoxymethylacrylate) has shown its role in inducing hepatomegaly and proliferation of peroxisomes in liver cells of rats and mice, leading to the development of hepatocellular carcinomas. This study highlights the tumorigenic potential of certain hypolipidaemic peroxisome proliferators (Reddy & Qureshi, 1979).

Alcohol Preference Reduction

The influence of chemicals on alcohol preference in rats was studied using p-chlorophenylalanine, demonstrating the potential of certain chemical interactions to modulate addictive behaviors. This research might suggest pathways or methodologies relevant to the study of this compound’s effects on biological systems (Myers & Veale, 1968).

Detoxification Processes

A study on the detoxification of dimethyl phosphate triesters, including compounds structurally related to this compound, by mammalian liver proteins, provides insights into biochemical pathways that could be relevant to understanding the metabolic and detoxification processes of various esters and related compounds (Hutson, Pickering, & Donninger, 1972).

PEGylation in Drug Delivery

The process of PEGylation, particularly focusing on peptides and proteins, offers insights into the modification of biological macromolecules for pharmaceutical applications. This research area could be relevant to understanding how this compound or similar compounds might be used in drug delivery systems to enhance therapeutic efficacy and stability (Roberts, Bentley, & Harris, 2002).

Mechanism of Action

The mechanism of action for Ethyl alpha-p-chlorophenoxymethylacrylate is not specified in the search results .

Safety and Hazards

Specific safety and hazard information for Ethyl alpha-p-chlorophenoxymethylacrylate is not available in the search results .

Future Directions

While specific future directions for Ethyl alpha-p-chlorophenoxymethylacrylate are not mentioned, there is a general interest in the development of bioactive polymeric dental composites and related materials that have potential for mineralized tissue regeneration and preservation .

properties

IUPAC Name

ethyl 2-[(4-chlorophenoxy)methyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-3-15-12(14)9(2)8-16-11-6-4-10(13)5-7-11/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRHZIHNFIZGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)COC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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